3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with formaldehyde and substituted amines to form the desired compound through Mannich base formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole rings can be reduced to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted oxadiazole derivatives.
Scientific Research Applications
3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the furan and oxadiazole moieties but lacks the sulfanyl and propanamide groups.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the second oxadiazole ring.
Uniqueness
The uniqueness of 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N5O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-[3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C19H17N5O4S/c1-12-4-6-13(7-5-12)20-16(25)8-9-17-21-15(24-28-17)11-29-19-23-22-18(27-19)14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,20,25) |
InChI Key |
ZRCMBBCZQFTTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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